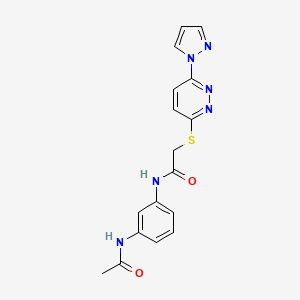
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTA belongs to the class of thioacetamides, which are compounds that contain a thioamide functional group.
Wissenschaftliche Forschungsanwendungen
Novel Coordination Complexes and Antioxidant Activity
Research has explored pyrazole-acetamide derivatives in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structural properties and potential antioxidant activities. For instance, the study by Chkirate et al. (2019) focuses on the effect of hydrogen bonding on the self-assembly process of these complexes and their significant antioxidant activity, as determined by various in vitro methods such as DPPH, ABTS, and FRAP assays. The findings suggest the potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Heterocyclic Synthesis and Biological Activities
Another area of research application involves the synthesis of innovative heterocycles incorporating thiadiazole moiety, which has shown insecticidal assessment against pests like the cotton leafworm. Fadda et al. (2017) utilized a related compound as a precursor for creating various heterocycles, indicating the compound’s versatility in synthesizing biologically active molecules that could serve as insecticidal agents (Fadda et al., 2017).
Antimicrobial and Antitumor Evaluations
Further research includes the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, where compounds similar to the one have been used as starting materials for creating derivatives with antimicrobial and antitumor properties. For example, studies by Hamama et al. (2013) demonstrate the potential of these derivatives as promising candidates for further evaluation in medical applications due to their cytotoxicity and antioxidant activities (Hamama et al., 2013).
Molecular Docking and Screening
The synthesis and molecular docking of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have also been examined. Flefel et al. (2018) subjected these compounds to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests the utility of such compounds in drug development processes, including antimicrobial and antioxidant activity screening (Flefel et al., 2018).
Antimicrobial Agent Development
Derivatives bearing a sulfonamide moiety have been synthesized for use as antimicrobial agents. Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating their potential application in developing novel antimicrobial therapies (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-12(24)19-13-4-2-5-14(10-13)20-16(25)11-26-17-7-6-15(21-22-17)23-9-3-8-18-23/h2-10H,11H2,1H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUACQKYCFXNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetamidophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

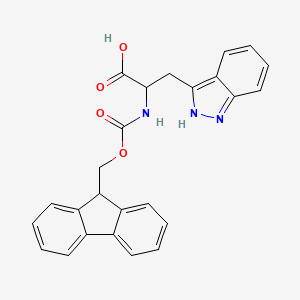
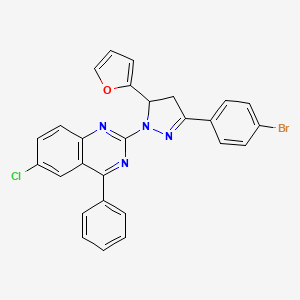
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)
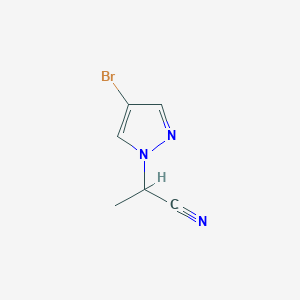
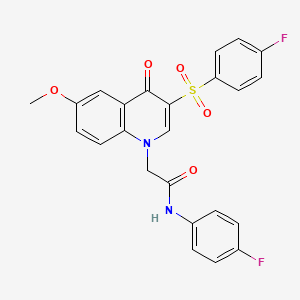
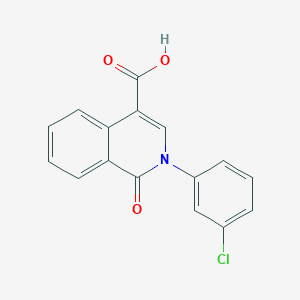

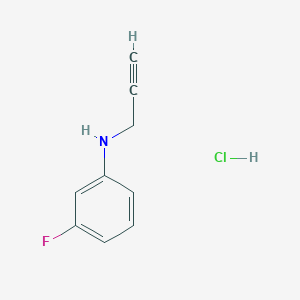
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)

![N-(4-isopropylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2715672.png)

![1-[2-(3-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2715676.png)